molecular formula C8H4ClF3N2 B1448358 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 1075753-27-3

2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B1448358
CAS No.: 1075753-27-3
M. Wt: 220.58 g/mol
InChI Key: KMDQLFANQXPHKP-UHFFFAOYSA-N
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Description

Background and Historical Context

The development of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole is deeply rooted in the broader history of benzimidazole chemistry, which began with fundamental discoveries in the mid-twentieth century. The benzimidazole nucleus was first recognized for its biological significance in 1944 when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics and could evoke biological responses. This initial observation laid the groundwork for what would become one of the most important heterocyclic systems in pharmaceutical chemistry.

The pharmaceutical potential of benzimidazole derivatives gained momentum in the 1940s and 1950s when researchers at CIBA pharmaceutical company made groundbreaking discoveries. In 1950, CIBA researchers discovered benzimidazole derivative opioid agonists, including etonitazene, marking the first major pharmaceutical application of this heterocyclic system. This discovery demonstrated the versatility of the benzimidazole scaffold in producing compounds with potent biological activities.

A particularly significant milestone occurred in 1965 when Burton and colleagues reported that 2-trifluoro benzimidazoles exhibited remarkable biological properties as potent decouplers of oxidative phosphorylation in mitochondria. These compounds also demonstrated inhibitory effects on photosynthesis and exhibited appreciable herbicidal activity, highlighting the unique properties imparted by trifluoromethyl substitution on the benzimidazole core. This research established the foundation for understanding how specific substituents, particularly electron-withdrawing groups like trifluoromethyl, could dramatically alter the biological and chemical properties of benzimidazole derivatives.

The interest in benzimidazole derivatives escalated when Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12, and some of its derivatives possessed vitamin B12-like activity. This finding sparked widespread interest among researchers to explore the benzimidazole nucleus for numerous therapeutic applications. Through decades of research, benzimidazole has emerged as a privileged structure in heterocyclic chemistry due to its association with diverse biological activities including antiparasitic, antimicrobial, antiviral, antifungal, anticonvulsant, antihypertensive, antihistaminic, analgesic, anti-inflammatory, anticancer, anticoagulant, and proton pump inhibitor activities.

The specific compound this compound represents a modern evolution of this historical development, incorporating both chloro and trifluoromethyl substituents to create a molecule with enhanced properties for contemporary pharmaceutical applications. The strategic positioning of these substituents reflects decades of structure-activity relationship studies that have identified optimal substitution patterns for maximizing biological activity while maintaining chemical stability.

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDQLFANQXPHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki–Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is widely used for forming carbon–carbon bonds under mild conditions with high functional group tolerance. For this compound, the Suzuki–Miyaura coupling is employed to introduce the trifluoromethyl group or to construct the benzimidazole ring with the trifluoromethyl substituent already present on the aromatic precursor.

  • Catalyst: Palladium complexes (e.g., Pd(PPh3)4)
  • Reagents: Aryl boronic acids or esters bearing trifluoromethyl groups
  • Base: Commonly potassium carbonate or sodium carbonate
  • Solvent: Mixtures of water and organic solvents like toluene or dioxane
  • Temperature: Typically 80–100 °C
  • Reaction Time: Several hours (4–24 h)

This method allows selective coupling at the desired position, preserving the chlorine substituent at the 2-position of the benzimidazole ring.

Radical Trifluoromethylation

Radical trifluoromethylation has become popular for introducing the trifluoromethyl group into aromatic and heteroaromatic compounds efficiently.

  • Initiators: Radical initiators such as persulfates or photoredox catalysts
  • Trifluoromethyl Sources: Reagents like Togni’s reagent, Umemoto reagent, or CF3I
  • Conditions: Mild temperatures, often under visible light or thermal initiation
  • Advantages: High regioselectivity and functional group tolerance

This method can be applied either to the benzimidazole core or to suitable precursors to install the trifluoromethyl group at the 7-position.

Classical Benzimidazole Synthesis Adapted for Substituted Derivatives

Traditional benzimidazole synthesis involves the condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or their derivatives under acidic or oxidative conditions.

  • Starting Materials: 2-chloro-4-(trifluoromethyl)aniline or corresponding substituted o-phenylenediamines
  • Condensation Agents: Formic acid, polyphosphoric acid, or aldehydes
  • Oxidants: Air, hydrogen peroxide, or other mild oxidants to facilitate ring closure
  • Temperature: Elevated temperatures (100–180 °C)
  • Solvent: Often polar solvents or neat conditions

This approach can be tailored by using appropriately substituted precursors to yield this compound.

Industrial Production Considerations

Industrial synthesis typically optimizes these methods for scale, yield, and purity. While proprietary details vary, key features include:

  • Use of robust catalysts and reagents to minimize side reactions
  • Optimization of solvent systems to enhance solubility and reaction rates
  • Controlled temperature and reaction times to maximize yield
  • Purification via crystallization or chromatography to ensure high purity

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Suzuki–Miyaura Coupling Pd-catalyzed C–C bond formation Mild conditions, high selectivity Requires expensive catalysts
Radical Trifluoromethylation Introduction of CF3 via radicals Efficient CF3 installation Radical conditions may affect sensitive groups
Classical Condensation Ring closure from substituted diamines Straightforward, cost-effective Harsh conditions, lower selectivity

Research Findings and Data

  • The trifluoromethyl group enhances bond strength and decreases bond length, improving compound stability and biological activity.
  • Suzuki–Miyaura coupling has been demonstrated as a reliable route for synthesizing trifluoromethyl-substituted benzimidazoles with yields typically ranging from 60% to 85% under optimized conditions.
  • Radical trifluoromethylation methods yield high regioselectivity at the 7-position of benzimidazole rings with yields reported between 50% and 80%, depending on substrate and conditions.
  • Classical condensation methods, while less selective, remain useful for initial synthesis when substituted o-phenylenediamines are available.

Notes on Reaction Optimization

  • Catalyst loading, base choice, and solvent polarity significantly affect Suzuki–Miyaura coupling efficiency.
  • Radical trifluoromethylation requires careful control of radical initiator concentration and reaction atmosphere to prevent side reactions.
  • Temperature and acid strength influence the rate and yield of classical benzimidazole ring formation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmaceutical Intermediate

2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole is primarily utilized as a pharmaceutical intermediate due to its diverse biological activities. It plays a crucial role in the synthesis of various drug candidates, particularly those targeting neurological and psychiatric disorders .

Orexin Receptor Antagonism

Recent studies have highlighted its potential as an orexin receptor antagonist. Compounds derived from this benzimidazole structure have shown promise in treating conditions such as:

  • Sleep disorders
  • Anxiety disorders
  • Addiction disorders
  • Cognitive dysfunctions
  • Mood disorders

For instance, a crystalline salt form of a related compound has been demonstrated to effectively antagonize orexin receptors, indicating its therapeutic potential for managing sleep-related issues and anxiety .

Antinociceptive Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antinociceptive effects, making them candidates for pain management therapies. In animal models, these compounds have shown the ability to increase mechanical withdrawal thresholds, suggesting their potential use in treating neuropathic pain .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its pharmacological properties. Studies on structure-activity relationships have revealed that halide substitutions can significantly influence the compound's activity against various biological targets, including ion channels and receptors involved in pain signaling .

Case Study 1: Orexin Receptor Antagonists

A study investigated the effects of a benzimidazole derivative on orexin receptors, demonstrating its efficacy in reducing anxiety-like behaviors in rodent models. The compound was found to significantly lower the frequency of panic attacks and improve sleep quality .

Case Study 2: Pain Management

In another study focusing on neuropathic pain models, a derivative of this compound was administered intravenously, resulting in notable increases in pain threshold measurements. The findings suggest that the compound could be developed into a viable treatment option for chronic pain conditions .

Summary of Applications

Application AreaDescription
Pharmaceutical IntermediateUsed in the synthesis of drugs targeting neurological disorders
Orexin Receptor AntagonismPotential treatment for sleep and anxiety disorders
Antinociceptive ActivityEffective in managing neuropathic pain
Structure-Activity RelationshipModifications can enhance pharmacological efficacy

Mechanism of Action

The mechanism of action of 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Analysis :

  • Chlorine at 2-position : Enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • Trifluoromethyl at 7-position: Improves lipophilicity and metabolic stability compared to non-fluorinated analogues .
  • Fluorine vs. Chlorine : Fluorine substitution (e.g., 2-Chloro-6-fluoro analogue) increases polarity but reduces steric bulk, affecting binding affinity in biological targets .

Physical and Spectral Properties

Melting Points and Stability

  • 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole: m.p. 209–211°C, indicating that N-methylation slightly reduces thermal stability compared to non-methylated analogues .
  • Nitro-substituted analogues (e.g., 3a) : m.p. > 290°C, attributed to hydrogen bonding and aromatic stacking .

Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ ppm, DMSO-d₆) ¹³C NMR (δ ppm, DMSO-d₆)
2-(Trifluoromethyl)-1H-benzimidazole 3520 (N-H), 1620 (C=N), 1117 (CF₃) 14.15 (s, NH), 7.81–7.47 (m, Ar-H) 139.52 (C=N), 116.43 (CF₃)
2-Chloro-7-(trifluoromethyl)-1H-benzimidazole*
2-[7-Nitro-5-CF₃-benzimidazol-2-yl]benzoic acid 3454 (O-H), 1602 (C=O) 8.60 (s, Ar-H), 13.12 (br s, COOH)

*Spectral data for the target compound is inferred from analogues; experimental validation is required.

Biological Activity

2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which is characterized by its diverse biological activities. The introduction of the trifluoromethyl group significantly enhances its chemical stability and biological efficacy, making it a focus of various research studies.

Chemical Structure and Properties

  • Chemical Formula : C9H6ClF3N2
  • CAS Number : 1075753-27-3
  • Molecular Weight : 232.6 g/mol

The trifluoromethyl group contributes to the compound's unique properties, including increased lipophilicity and improved metabolic stability, which are crucial for its biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have reported its effectiveness against:

  • Staphylococcus aureus (including MRSA strains)
  • Escherichia coli
  • Candida albicans

For example, a study indicated that derivatives of benzimidazoles showed minimum inhibitory concentrations (MIC) as low as 1 µg/mL against certain strains of Staphylococcus aureus, highlighting the potential of this compound in treating bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cell lines. For instance, one study reported that a related benzimidazole compound demonstrated an IC50 value of approximately 45.2 µM against U87 glioblastoma cells, suggesting potential therapeutic applications in oncology .

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Biofilm Disruption : It has shown promise in disrupting biofilm formation in bacterial cultures, which is critical for treating chronic infections .

Pharmacokinetics

The presence of the trifluoromethyl group is believed to enhance the pharmacokinetic profile of the compound by improving absorption and distribution while reducing metabolic degradation. This modification allows for more effective therapeutic dosing regimens.

Table 1: Summary of Biological Activities

Activity TypeOrganism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus< 1 µg/mL
Escherichia coli4 µg/mL
Candida albicans< 1 µg/mL
AnticancerU87 Glioblastoma45.2 ± 13.0 µM
MCF Cell LineNot specified

Research Applications

The compound is being explored for several applications:

  • Pharmaceutical Development : Due to its stability and biological activity, it is a candidate for developing new antimicrobial and anticancer drugs.
  • Agricultural Use : Its efficacy as an insecticide makes it valuable in agricultural applications, providing a broad-spectrum solution against pests .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, one-pot methods using substituted o-phenylenediamine derivatives with trifluoroacetic acid or POCl₃ as chlorinating agents under reflux conditions . Multi-step approaches may involve coupling reactions with aryl halides using palladium catalysts (e.g., Suzuki-Miyaura) or copper-mediated Ullmann coupling for functionalization at the 2-position . Key characterization techniques include 1H^1H/13C^{13}C NMR, HRMS, and X-ray crystallography to confirm regioselectivity and purity .

Q. How is the structural integrity of this compound validated in synthetic studies?

  • Methodological Answer : Structural validation relies on spectroscopic and computational methods:

  • NMR : Chemical shifts for the imidazole protons typically appear at δ 7.2–8.1 ppm, with 19F^{19}F-NMR confirming trifluoromethyl resonance near δ -60 to -65 ppm .
  • DFT Calculations : B3LYP/6-31G* basis sets optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps), which correlate with experimental UV-Vis and fluorescence data .
  • X-ray Diffraction : Resolves stereochemical ambiguities, such as planar benzimidazole rings and bond angles critical for π-π stacking in crystal lattices .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across benzimidazole derivatives?

  • Methodological Answer : Contradictions often arise from substituent positioning and assay variability. For example:

  • Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., -CF₃ at C7) show enhanced PI3Kα inhibition (IC₅₀ < 1 µM) compared to electron-donating groups. Assays using MTT or ATP-lite kits on HeLa or MCF-7 cells require normalization to cell viability controls .
  • Antimicrobial Activity : Activity against S. aureus and S. typhi is structure-dependent; chloro-substituted derivatives exhibit higher MIC values (4–16 µg/mL) than fluoro analogs. Disk diffusion assays must standardize inoculum density (0.5 McFarland) and agar composition .
    • Statistical Analysis : Dose-response curves (log[inhibitor] vs. response) and ANOVA validate significance across replicates .

Q. How do computational methods guide the design of this compound-based inhibitors?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Glide predicts binding modes to targets like PI3Kα (PDB: 4JPS). The trifluoromethyl group enhances hydrophobic interactions with Val851 and Met804 residues .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, with RMSD < 2 Å indicating stable binding .
  • QSAR Models : Hammett constants (σ) for substituents correlate with IC₅₀ values, enabling predictive design of analogs with improved potency .

Q. What catalytic systems optimize the synthesis of enantiomerically pure derivatives?

  • Methodological Answer : Chiral resolution involves:

  • Asymmetric Catalysis : Ru(II) catalysts induce enantioselectivity (>90% ee) in N-alkylation reactions, confirmed via chiral HPLC (Chiralpak IA column) .
  • Kinetic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer from racemic mixtures, monitored by 31P^{31}P-NMR or polarimetry .
  • Optical Rotation : Enantiomers (e.g., (+)-5l and (-)-5l) show specific rotations ([α]D_D) of ±49.5°, validated by circular dichroism .

Methodological Challenges and Solutions

Q. How are solvent and catalyst choices optimized for large-scale synthesis?

  • Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require purification via column chromatography. Green alternatives (e.g., PEG-400) reduce toxicity .
  • Catalyst Efficiency : Nano-SiO₂ improves yields (>85%) in solvent-free conditions by reducing side reactions (e.g., dimerization). Catalyst recyclability (>5 cycles) is confirmed via TGA and BET surface area analysis .

Q. What techniques address stability issues during storage and handling?

  • Answer :

  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies hydrolytic degradation pathways. Lyophilization or argon-blanketed storage extends shelf life .
  • Handling Protocols : Gloveboxes (<1 ppm O₂) prevent oxidation of sensitive intermediates (e.g., thiol-containing precursors) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole
Reactant of Route 2
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2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole

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